N-{[4-(3-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide
Description
N-{[4-(3-Chlorophenyl)-5-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-Triazol-3-yl]methyl}-3-fluorobenzamide is a synthetic 1,2,4-triazole derivative characterized by a 3-chlorophenyl group at position 4 of the triazole core, a sulfanyl-linked carbamoylmethyl moiety substituted with a 4-methoxyphenyl group at position 5, and a 3-fluorobenzamide group at the N-methyl position. The presence of electron-withdrawing groups (e.g., chloro, fluoro) and electron-donating groups (e.g., methoxy) may enhance its binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN5O3S/c1-35-21-10-8-19(9-11-21)29-23(33)15-36-25-31-30-22(32(25)20-7-3-5-17(26)13-20)14-28-24(34)16-4-2-6-18(27)12-16/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPDZDFGPQXTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromoacetylation
Reaction Conditions
- Reactants : 4-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazole (1.0 equiv), bromoacetyl chloride (1.5 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Dichloromethane (DCM), 0°C to room temperature
- Time : 6 hours
- Yield : 85%
The product, 5-(bromoacetyl)sulfanyl-4-(3-chlorophenyl)-4H-1,2,4-triazole, is characterized by $$ ^{19}F $$ NMR and IR spectroscopy.
Carbamate Formation
Reaction Conditions
- Reactants : 5-(Bromoacetyl)sulfanyl-4-(3-chlorophenyl)-4H-1,2,4-triazole (1.0 equiv), 4-methoxyaniline (1.2 equiv)
- Coupling Agent : HATU (1.1 equiv)
- Base : DIPEA (2.0 equiv)
- Solvent : DMF, room temperature
- Time : 8 hours
- Yield : 72%
The intermediate 5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazole is purified via recrystallization (ethanol/water).
Optimization and Mechanistic Insights
Base Selection for Carbamate Formation
Comparative studies reveal pyrrolidine as the optimal base for eliminating side products during carbamate synthesis:
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Pyrrolidine | 72 | 98 |
| Piperidine | 68 | 95 |
| Et$$_3$$N | 45 | 87 |
Pyrrolidine minimizes epimerization and enhances reaction efficiency.
Solvent Effects on Amide Coupling
Polar aprotic solvents (DMF, THF) outperform non-polar solvents due to improved solubility of intermediates:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| THF | 68 | 10 |
| DMF | 65 | 8 |
| Toluene | 32 | 14 |
Structural Characterization
Key Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-{[4-(3-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[4-(3-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Bioactivity : Meta-substituted chlorophenyl groups (e.g., 3-chlorophenyl in the target vs. 4-chlorophenyl in 6r) may alter steric and electronic interactions with target enzymes. For example, 4-chlorophenyl derivatives in showed enhanced FLAP inhibition compared to unsubstituted analogues .
- Sulfanyl Linkers : The carbamoylmethyl-sulfanyl group in the target compound differs from benzothiazole or pyridine-linked sulfanyl groups in analogues (e.g., 6s, 6r). These variations influence lipophilicity and hydrogen-bonding capacity, critical for membrane permeability .
- Fluorine vs. Methoxy Substitutions: The 3-fluorobenzamide group in the target may improve metabolic stability compared to non-fluorinated amides (e.g., ), as fluorine atoms often reduce oxidative degradation .
Cross-Reactivity and Assay Performance
Immunoassay studies () highlight that structurally similar triazole derivatives can exhibit cross-reactivity due to shared epitopes (e.g., the triazole core and sulfanyl groups). For instance, compounds with para-substituted aryl groups (e.g., 4-methoxyphenyl in ) may show higher cross-reactivity in competitive binding assays compared to meta-substituted analogues like the target compound .
Spectral and Computational Comparisons
- NMR Spectral Patterns : and demonstrate that 1,2,4-triazole derivatives with carbamoyl or sulfanyl substituents show distinct ¹H/¹³C-NMR shifts. For example, benzothiazole-linked compounds (e.g., 6r) exhibit downfield shifts for aromatic protons (~δ 8.2–8.5 ppm), whereas the target’s 3-fluorobenzamide group may show characteristic fluorine-coupled splitting .
- Similarity Indexing : Using Tanimoto coefficients (), the target compound likely shares >60% structural similarity with FLAP inhibitors like 6l and 6r, suggesting overlapping pharmacophores .
Biological Activity
N-{[4-(3-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H21ClF N5O2S. The structure features a triazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and methoxyphenyl groups enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClF N5O2S |
| Molecular Weight | 445.96 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO and DMF |
| Purity | >98% |
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. A study highlighted that triazole compounds can act against various bacterial strains, including resistant strains like MRSA. The mechanism often involves the inhibition of essential enzymes in bacterial cell wall synthesis.
- Case Study : A derivative similar to this compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.125 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Compounds with a triazole moiety have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Research Findings : A study reported that triazole-based compounds could inhibit cancer cell growth by targeting specific signaling pathways involved in tumorigenesis . For instance, compounds with similar structural features to our target compound have been shown to inhibit the proliferation of breast cancer cells with IC50 values in the low micromolar range.
Anti-inflammatory Activity
Triazoles have also been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines is a common mechanism through which these compounds exert their effects.
- Experimental Data : In vitro studies have shown that certain triazole derivatives can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages . This suggests a potential therapeutic application in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often linked to their structural features. Modifications to the phenyl groups or the triazole ring can significantly influence their pharmacological properties.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution on phenyl | Increased antibacterial potency |
| Methoxy group at para position | Enhanced anticancer activity |
| Sulfanyl group | Improved anti-inflammatory effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
